molecular formula C20H27N3O3S B5231349 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

Cat. No.: B5231349
M. Wt: 389.5 g/mol
InChI Key: HZPWEALSZGYALZ-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide is a complex organic compound that features a unique combination of adamantane, thiazole, tetrahydrofuran, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Adamantane Derivatization: Adamantane can be functionalized through various reactions, such as halogenation followed by nucleophilic substitution to introduce the thiazole moiety.

    Oxalamide Formation: The oxalamide linkage is formed by reacting oxalyl chloride with amines under controlled conditions.

    Tetrahydrofuran Attachment: The tetrahydrofuran moiety can be introduced through nucleophilic substitution reactions involving tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-carboxamide: Similar structure but with a carboxamide group instead of an oxalamide.

    N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-urea: Contains a urea linkage instead of an oxalamide.

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c24-17(21-10-15-2-1-3-26-15)18(25)23-19-22-16(11-27-19)20-7-12-4-13(8-20)6-14(5-12)9-20/h11-15H,1-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPWEALSZGYALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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